molecular formula C18H37N B14010399 2,3-Dioctylaziridine CAS No. 13866-34-7

2,3-Dioctylaziridine

Cat. No.: B14010399
CAS No.: 13866-34-7
M. Wt: 267.5 g/mol
InChI Key: KUFBWADZXJUZBU-UHFFFAOYSA-N
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Description

2,3-Dioctylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure with two octyl groups attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of octylamines with alkenes via an electrogenerated dication intermediate. This method involves the transformation of alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources such as iminoiodinane or nitrene precursors. These reagents serve both as the stoichiometric oxidant and the nitrogen source, facilitating the aziridination process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioctylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-dioctylaziridine involves its ability to undergo ring-opening reactions in the presence of nucleophiles. This property imparts useful alkylating properties, making it effective in various biological and chemical processes. The compound’s reactivity is primarily due to the significant ring strain in the aziridine ring, which encourages ring-opening reactions .

Properties

CAS No.

13866-34-7

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

IUPAC Name

2,3-dioctylaziridine

InChI

InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3

InChI Key

KUFBWADZXJUZBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(N1)CCCCCCCC

Origin of Product

United States

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